molecular formula C9H10Br2O3 B8747725 Tert-butyl 4,5-dibromo-2-furancarboxylate CAS No. 54113-43-8

Tert-butyl 4,5-dibromo-2-furancarboxylate

Cat. No. B8747725
M. Wt: 325.98 g/mol
InChI Key: BFVDJGTYQQTLCQ-UHFFFAOYSA-N
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Patent
US07514452B2

Procedure details

A mixture composed of 4,5-dibromo-2-furancarboxylic acid (20.00 g), DMF di-tert-butylacetal (71.08 ml) and toluene (100 ml) was stirred for 2 hours at 90° C. The reaction solution was diluted with toluene and washed with 10% aqueous citric acid solution and saturated brine. The organic layer was dried over MgSO4, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: ethyl acetate/hexane=1/20), thereby giving 20.10 g of tert-butyl 4,5-dibromo-2-furancarboxylate.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
DMF di-tert-butylacetal
Quantity
71.08 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8]([OH:10])=[O:9])[O:5][C:6]=1[Br:7].[C:11]1([CH3:17])[CH:16]=CC=C[CH:12]=1>>[Br:1][C:2]1[CH:3]=[C:4]([C:8]([O:10][C:11]([CH3:17])([CH3:16])[CH3:12])=[O:9])[O:5][C:6]=1[Br:7]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=C(OC1Br)C(=O)O
Step Two
Name
DMF di-tert-butylacetal
Quantity
71.08 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred for 2 hours at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 10% aqueous citric acid solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent: ethyl acetate/hexane=1/20)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(OC1Br)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 20.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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